Tofisopam impurity, identified by the CAS number 37952-09-3, is a chemical compound associated with the anxiolytic drug tofisopam. Tofisopam itself is a member of the 2,3-benzodiazepine class, which differs from traditional benzodiazepines in its mechanism of action and pharmacological profile. While tofisopam is utilized primarily for anxiety treatment, the presence of impurities can affect its efficacy and safety profile.
Tofisopam was first synthesized in the 1960s and has been marketed under various brand names such as Emandaxin and Grandaxin in Europe. Its impurity is often a byproduct of its synthesis and can arise from various chemical processes involved in the production of the active pharmaceutical ingredient.
Tofisopam impurity is classified as a chemical impurity that may arise during the synthesis of tofisopam. Impurities can significantly impact drug quality, leading to variations in therapeutic effects and potential side effects.
The synthesis of tofisopam typically involves several chemical reactions, including Friedel-Crafts acylation and photoinduced carboxylation. A recent method described in literature highlights a unique approach using renewable resources, combining 3,4-dimethoxypropylbenzene, 3,4-dimethoxybenzoic acid, and carbon dioxide to construct the core structure of tofisopam through C-C bond formation reactions .
These methods allow for the generation of various analogs of tofisopam by modifying substituents at specific positions on the benzodiazepine core.
Tofisopam has a complex molecular structure characterized by multiple functional groups:
The structural formula indicates a benzodiazepine framework with methoxy groups that contribute to its pharmacological properties .
The molecular structure can be represented using various notations:
Tofisopam undergoes several chemical transformations during its synthesis and metabolism:
The stability of tofisopam is influenced by environmental conditions such as temperature and exposure to light. The presence of reactive groups can lead to further reactions that generate impurities.
Tofisopam impurity exhibits characteristics similar to its parent compound but may have different solubility and reactivity profiles due to structural variations.
Relevant data include:
Tofisopam and its impurities are primarily studied within pharmaceutical contexts, particularly concerning their roles in anxiety treatment regimens. The understanding of impurities is crucial for ensuring drug safety and efficacy:
The manufacturing of tofisopam (1-(3,4-dimethoxyphenyl)-4-methyl-5-ethyl-7,8-dimethoxy-5H-2,3-benzodiazepine) relies on complex multi-step syntheses where impurities predominantly originate from incomplete reactions, side reactions, or residual intermediates. Traditional routes involve condensation reactions between substituted aromatic amines and carbonyl compounds, followed by cyclization to form the benzodiazepine core. For instance, a common approach uses Friedel-Crafts acylation of 1,2-dimethoxybenzene with 3,4-dimethoxybenzoyl chloride, yielding a benzophenone intermediate susceptible to over-acylation and regioisomeric impurities [1]. Subsequent steps introduce the ethyl and methyl substituents via alkylation, where incomplete substitution generates desethyl or desmethyl analogues [3].
A novel photoinduced carboxylation route utilizes renewable precursors (3,4-dimethoxypropylbenzene, 3,4-dimethoxybenzoic acid, and CO₂). While environmentally advantageous, this method risks decarboxylation by-products and photodegradation products if reaction parameters (wavelength, solvent polarity) are suboptimal. The final Kumada coupling introduces methyl groups, where palladium catalysts may leave residual metal impurities or generate homo-coupled diaryl derivatives [3]. Alternative pathways starting from substituted indenes involve oxidation to 1,5-diketones followed by cyclocondensation with hydrazine hydrate. This route is efficient but prone to diketone polymerization or incomplete cyclization, leading to hydrazone intermediates or open-chain impurities [5].
Table 1: Impurity Profiles Across Synthetic Routes
Synthetic Method | Key Steps | Major Impurities | Formation Cause |
---|---|---|---|
Friedel-Crafts Acylation | Acylation, Alkylation, Cyclization | Desethyl-tofisopam, Regioisomeric ketones | Over-acylation, Incomplete alkylation |
Photoinduced Carboxylation | Carboxylation, Kumada Coupling | Diaryl derivatives, Decarboxylated byproducts | Pd-catalyzed coupling, Photodegradation |
Indene Oxidation | Diketone Formation, Cyclization | Polymeric diketones, Hydrazone adducts | Diketone instability, Incomplete reaction |
Key intermediates act as crucial junctions for impurity formation during tofisopam synthesis. The diketone precursor (e.g., 1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-3-methylheptane-1,5-dione), formed via Friedel-Crafts or photoinduced routes, undergoes cyclocondensation with hydrazine. Incomplete purification at this stage leads to residual diketone, which may form tetrazolo by-products under acidic conditions or high temperatures instead of the desired diazepine [5]. Additionally, diketone degradation via retro-aldol reactions generates aldehydes that condense with hydrazine, yielding hydrazone impurities like (3,4-dimethoxyphenyl)-[2-[(2Z)-2-hydrazinylidenepentan-3-yl]-4,5-dimethoxyphenyl]methanone (PubChem CID: 13211115) [1] [10].
The chiral ethyl-bearing intermediate introduces stereochemical impurities. Tofisopam’s C5 ethyl group creates a chiral center, and racemization during alkylation generates (±)-tofisopam. The (R)-enantiomer is pharmacologically active, while (S)-tofisopam is an impurity requiring resolution. Intermediate epimerization can occur under basic conditions, forming diastereomeric by-products during downstream reactions [7]. Lastly, dimethoxy-substituted aromatics undergo demethylation when exposed to strong Lewis acids (e.g., AlCl₃) during Friedel-Crafts steps, producing catechol derivatives that oxidize to quinones or form metal complexes [4].
Table 2: High-Risk Intermediates and Associated Impurities
Intermediate | Chemical Structure Highlights | Resulting Impurities | Formation Pathway |
---|---|---|---|
1,5-Diketone Precursor | Ethyl/methyl-substituted aliphatic chain | Tetrazoles, Hydrazone adducts | Acid-catalyzed cyclization, Incomplete hydrazine reaction |
Chiral Ethyl-Containing Carbocation | Stereogenic center at C5 | (S)-Tofisopam, Diastereomers | Racemization during alkylation |
Dimethoxybenzene Derivatives | Electron-rich aromatic ring | Demethylated catechols, Quinone oxides | Acid-catalyzed demethylation, Oxidation |
Oxidative condensation is pivotal for constructing tofisopam’s benzodiazepine core but generates persistent by-products. The indene oxidation pathway converts substituted indenes to 1,5-diketones using chromium trioxide (CrO₃) or potassium permanganate (KMnO₄). Over-oxidation degrades the diketone to carboxylic acids (e.g., 3,4-dimethoxybenzoic acid), while aldol side-reactions create polymeric tar [5]. Kinetic studies confirm that diketone yield plateaus at 60–70% even with optimized stoichiometry, leaving unreacted indene that undergoes dimerization or forms epoxides [5].
Subsequent cyclocondensation with hydrazine hydrate forms the diazepine ring. Excess hydrazine triggers bis-condensation, generating bishydrazone dimers, while elevated temperatures (>80°C) promote Beckmann rearrangements, yielding lactam impurities. NMR studies reveal that hydrazone intermediates (e.g., the (Z)-isomer of the CID 13211115 impurity) persist if reaction pH exceeds 9.0, requiring strict pH control (pH 7–8) [1] [5]. Furthermore, solvent-mediated decomposition occurs in protic solvents like methanol, where transesterification cleaves methoxy groups, forming hydroxylated analogs [4].
Catalytic systems profoundly influence impurity landscapes in tofisopam synthesis. Lewis acid catalysts (e.g., AlCl₃, BF₃) accelerate Friedel-Crafts acylation but cause demethylation of electron-rich aromatics. Aluminum chloride forms stable complexes with dimethoxybenzene intermediates, necessitating aqueous workups that hydrolyze intermediates. Substituting AlCl₃ with heterogeneous solid acids (e.g., silica-alumina) reduces demethylation but lowers acylation yields by 15–20%, increasing unconsumed starting materials [4].
For Kumada couplings introducing the C4 methyl group, palladium catalysts (e.g., Pd(PPh₃)₄) generate palladium black (colloidal Pd⁰) if temperatures exceed 60°C. This deactivates the catalyst, leaving aryl bromide precursors that dimerize into biphenyl impurities. Adding tris(o-tolyl)phosphine as a ligand stabilizes Pd but may incorporate phosphorus residues [3]. Chiral resolution catalysts like amylose tris(3,5-dimethylphenylcarbamate) separate (R)- and (S)-tofisopam enantiomers via HPLC. Low column efficiency (<20,000 plates/m) or improper solvent mixtures (e.g., acetonitrile/water ratios >90:10) co-elute enantiomers, contaminating the active (R)-form with the (S)-impurity [7].
Table 3: Catalytic Systems and Associated Impurity Risks
Catalyst Type | Representative Agents | Target Reaction | Major Impurities Induced | Mitigation Strategy |
---|---|---|---|---|
Lewis Acids | AlCl₃, FeCl₃ | Friedel-Crafts Acylation | Demethylated aromatics, Metal complexes | Use solid acids (e.g., SiO₂-Al₂O₃) |
Transition Metal Catalysts | Pd(PPh₃)₄, NiCl₂(dppe) | Kumada Coupling | Biphenyls, Pd/C residues | Optimize T (<60°C), Add stabilizing ligands |
Chiral Stationary Phases | Amylose carbamate derivatives | Enantiomeric Resolution | (S)-Tofisopam | Optimize mobile phase (e.g., heptane/ethanol) |
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: